molecular formula C22H24N4O5 B2510895 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396711-56-0

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2510895
CAS RN: 1396711-56-0
M. Wt: 424.457
InChI Key: VRQNBNBARDNHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a nicotinoylpiperidin-4-yl group, and an oxalamide group . The 2,3-dihydrobenzo[b][1,4]dioxin group is a type of oxygen-containing heterocycle . The nicotinoylpiperidin-4-yl group contains a piperidine ring, which is a common motif in many pharmaceuticals . Oxalamide is a type of amide and is often used in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple polar groups could make it more soluble in polar solvents .

Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Eating

Research on compounds affecting orexin receptors (OXRs) has shown potential for addressing compulsive eating disorders. Selective antagonism of OX1R, for example, can significantly reduce binge eating of highly palatable food without affecting standard food intake, suggesting a novel pharmacological treatment pathway for eating disorders with a compulsive component (Piccoli et al., 2012).

Chemical Synthesis and Modification

The study of metal-induced tautomerization of oxazole and thiazole molecules highlights the transformative potential of certain chemical reactions that can lead to the creation of heterocyclic carbenes, useful in various synthetic applications (Ruiz & Perandones, 2009).

Neuroprotective Agents

The development and study of neuroprotective agents, such as specific PET ligands for brain receptors, underscore the importance of chemical compounds in diagnosing and potentially treating neurological conditions. For instance, the novel PET tracer 11C-ORM-13070 for imaging α2C-adrenoceptors offers insights into therapeutic targets for neuropsychiatric disorders (Luoto et al., 2014).

Pharmacophoric Heterocyclic Nuclei

The exploration of 2,3-dihydrobenzo[b][1,4]oxathiine as a pharmacophoric heterocyclic nucleus reveals its potential across a range of biological activities, from antimycotic and antioxidant properties to serving as estrogen receptor ligands. This diversity indicates the versatility of certain heterocyclic compounds in medicinal chemistry (Viglianisi & Menichetti, 2010).

Polymer Synthesis and Properties

The synthesis of polybenzoxazine with phenylnitrile functional groups illustrates the chemical compound's role in creating materials with enhanced thermal stability and dynamic mechanical properties. Such research has implications for developing advanced materials for various applications (Qi et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. It would depend on the specific application of the compound .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being developed as a pharmaceutical, for example, future work could involve optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c27-20(21(28)25-17-3-4-18-19(12-17)31-11-10-30-18)24-13-15-5-8-26(9-6-15)22(29)16-2-1-7-23-14-16/h1-4,7,12,14-15H,5-6,8-11,13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQNBNBARDNHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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